3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene hydrochloride
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Overview
Description
3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene hydrochloride is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene hydrochloride typically involves the introduction of the difluoromethyl group into the spirocyclic structure. One common method is the visible-light redox-catalyzed difluoromethylation reaction. This process uses a photocatalyst and S-(difluoromethyl)sulfonium salt as the difluoromethyl radical source . The reaction conditions are mild, often carried out at room temperature, and the reaction proceeds efficiently under visible light.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality. The choice of solvents, catalysts, and reagents is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can undergo cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Transition metal catalysts like palladium or copper for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs due to its stability and unique structure.
Biological Studies: The compound can be used to study the effects of difluoromethyl groups on biological activity.
Material Science: Its unique properties make it a candidate for developing new materials with specific functionalities.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and proteins. The spirocyclic structure provides rigidity, which can influence the binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
3-difluoromethyl-quinoxalin-2-ones: These compounds share the difluoromethyl group and have similar applications in medicinal chemistry.
Difluoromethylated Heterocycles: Other heterocyclic compounds with difluoromethyl groups also exhibit similar properties and applications.
Uniqueness
3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene hydrochloride is unique due to its spirocyclic structure, which provides enhanced stability and rigidity compared to other difluoromethylated compounds. This uniqueness makes it a valuable scaffold in drug design and other scientific research applications.
Properties
CAS No. |
2649002-66-2 |
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Molecular Formula |
C7H11ClF2N2O |
Molecular Weight |
212.62 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene;hydrochloride |
InChI |
InChI=1S/C7H10F2N2O.ClH/c8-6(9)5-3-7(12-11-5)1-2-10-4-7;/h6,10H,1-4H2;1H |
InChI Key |
MXIPZENCDPZGDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(=NO2)C(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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